(2-pyridyldithio)-PEG4 acid
Overview
Description
(2-pyridyldithio)-PEG4 acid is a heterobifunctional crosslinker that contains a 2-pyridyldithio group and a polyethylene glycol (PEG) spacer. This compound is widely used in bioconjugation and crosslinking applications due to its ability to form stable disulfide bonds with thiol groups. The PEG spacer provides flexibility and solubility, making it suitable for various biological and chemical applications.
Scientific Research Applications
(2-pyridyldithio)-PEG4 acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of bioconjugates and crosslinked polymers.
Biology: The compound is employed in the modification of proteins, peptides, and other biomolecules for various studies, including protein-protein interactions and enzyme activity assays.
Mechanism of Action
Target of Action
The primary targets of (2-pyridyldithio)-PEG4 acid are proteins and DNA molecules, specifically the amino groups of cysteines and lysines of membrane proteins , and the thiol groups of biomolecules . These targets play crucial roles in various biological processes, including cellular signaling and DNA-protein interactions .
Mode of Action
This compound, also known as SPDP, is a heterobifunctional crosslinker with amine and sulfhydryl reactivity . It forms amine-to-amine or amine-to-sulfhydryl crosslinks among molecules, producing disulfide-containing linkages . The amine-reactive portion of SPDP is the N-hydroxysuccinimide (NHS) ester, which reacts most commonly in phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8 . The sulfhydryl-reactive portion of SPDP is the 2-pyridyldithio group, which reacts optimally with sulfhydryls between pH 7 and 8 . The reaction results in displacement of a pyridine-2-thione group .
Biochemical Pathways
The compound affects the DNA mismatch repair (MMR) pathway in Escherichia coli . It enables the crosslinking of MutS, a sensor protein of the MMR pathway, via the protein’s cysteine . This crosslinking is achieved through DNA that harbors a 2′-deoxy-2′-[3-(2-pyridyldithio)propionamide] group as part of a nucleoside at a given position .
Pharmacokinetics
Sulfo-NHS-ester reagents, like Sulfo-LC-SPDP, are water-soluble and can be added directly to aqueous reaction mixtures .
Result of Action
The compound’s action results in the formation of crosslinks between proteins and DNA, which can be cleaved later with reducing agents such as dithiothreitol (DTT) . This crosslinking can affect the performance of DNA-binding proteins . For instance, the MutS-DNA conjugate obtained by thiol-disulfide exchange with this compound remains functionally active, as the protein is able to change its conformation and DNA conformation .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of primary amines, thiols, or disulfide reducing reagents . The rate of reaction and degradation by hydrolysis increases with increasing pH . For example, the half-life of the NHS ester is several hours at pH 7 and less than 10 minutes at pH 9 . Reaction buffers must be free of thiols and disulfide reducing agents until quenching or reduction of the 2-pyridyl disulfide is desired .
Biochemical Analysis
Biochemical Properties
The (2-pyridyldithio)-PEG4 acid is known to interact with various biomolecules. For instance, it has been reported to crosslink with the MutS protein, a sensor protein of DNA mismatch repair (MMR) in Escherichia coli, via the protein’s cysteine . This interaction was realized via DNA that harboured a 2′-deoxy-2′-[3-(2-pyridyldithio)propionamide] group as part of a nucleoside at a given position .
Cellular Effects
It is known that the compound can influence cell function by affecting the performance of DNA-binding proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, it forms a conjugate with the MutS protein via thiol-disulfide exchange .
Temporal Effects in Laboratory Settings
It is known that the compound is involved in the crosslinking of proteins with DNA, which may have long-term effects on cellular function .
Metabolic Pathways
Given its role in protein-DNA crosslinking, it is likely that it interacts with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-pyridyldithio)-PEG4 acid typically involves the reaction of a PEG derivative with a 2-pyridyldithio compound. One common method is to react a PEG derivative with N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) under mild conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature. The product is then purified using chromatography techniques .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards for use in research and commercial applications .
Chemical Reactions Analysis
Types of Reactions: (2-pyridyldithio)-PEG4 acid primarily undergoes thiol-disulfide exchange reactions. This involves the reaction of the 2-pyridyldithio group with free thiol groups (-SH) to form stable disulfide bonds. The reaction is typically carried out at a pH range of 7-8, which is optimal for thiol reactivity .
Common Reagents and Conditions:
Thiol-containing compounds: These are the primary reactants that interact with the 2-pyridyldithio group.
Buffers: Phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8 are commonly used.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to cleave the disulfide bonds formed.
Major Products: The major product of the thiol-disulfide exchange reaction is a disulfide-linked conjugate, where the 2-pyridyldithio group is replaced by a thiol group from the reactant .
Comparison with Similar Compounds
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP): A similar crosslinker that also contains a 2-pyridyldithio group but lacks the PEG spacer.
m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS): Another heterobifunctional crosslinker that links thiol groups to amino groups.
Uniqueness: (2-pyridyldithio)-PEG4 acid is unique due to its PEG spacer, which provides increased solubility and flexibility compared to other crosslinkers like SPDP. This makes it particularly useful in applications where solubility and biocompatibility are critical .
Properties
IUPAC Name |
3-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6S2/c18-16(19)4-6-20-7-8-21-9-10-22-11-12-23-13-14-24-25-15-3-1-2-5-17-15/h1-3,5H,4,6-14H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJQJVOLXIGESQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCOCCOCCOCCOCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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